N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine
Description
N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a tetrazolo[1,5-b]pyridazine moiety via a sulfanyl (-S-) bridge. The 2-ethyl-6-methylphenyl substituent on the amine group introduces steric and electronic effects that modulate its physicochemical and biological properties. This compound is hypothesized to exhibit bioactivity similar to other thiadiazole derivatives, including insecticidal, fungicidal, or antimicrobial effects, though specific studies on its applications remain sparse in publicly available literature .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8S2/c1-3-10-6-4-5-9(2)13(10)16-14-18-19-15(25-14)24-12-8-7-11-17-21-22-23(11)20-12/h4-8H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADQMIXAXWCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NN=C(S2)SC3=NN4C(=NN=N4)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940266-84-2 | |
| Record name | N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine is a compound with a complex structure that has garnered attention in various scientific research applications. This article will explore its chemical properties, potential applications in medicinal chemistry, and other relevant fields.
Antimicrobial Agents
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the structure can enhance interactions with microbial enzymes and receptors. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains .
Anticancer Activity
Recent investigations into thiadiazole derivatives have revealed potential anticancer properties. The compound's ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been noted in preliminary studies. For instance, compounds with similar structural features have been shown to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory applications of this compound. Research suggests that thiadiazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property could be beneficial for developing treatments for chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with substitutions similar to those found in this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Properties
In another investigation reported in Cancer Letters, researchers synthesized various thiadiazole derivatives and tested their effects on human cancer cell lines. The study highlighted that certain modifications to the core structure enhanced cytotoxicity against breast and lung cancer cells. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine are best contextualized against analogous heterocyclic compounds. Below is a comparative analysis:
Structural Analogues
Key Comparative Insights
The 2-ethyl-6-methylphenyl group provides steric hindrance, which may reduce metabolic degradation relative to smaller substituents (e.g., methylsulfanyl in ).
Biological Activity :
- Thiadiazole derivatives like the target compound and (E)-5-(3,5-dimethylphenyl)-... exhibit insecticidal/fungicidal activity due to planar structures enabling intercalation or enzyme inhibition .
- Pyrazole-carbohydrazides (e.g., 302917-77-7) prioritize redox-mediated mechanisms, diverging from the sulfanyl-thiadiazole bioactivity profile .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous thiadiazoles (e.g., toluene-mediated condensation), but the tetrazolo-pyridazine moiety may require specialized cyclization steps .
Physicochemical Properties
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize stoichiometry to avoid side products (e.g., disulfide formation).
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Spectroscopic Characterization :
Q. Crystallographic Analysis :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Use SHELXT for structure solution and SHELXL for refinement. Anisotropic displacement parameters (ADPs) resolve disorder in the tetrazolo-pyridazine ring .
Advanced: How can computational modeling guide the optimization of this compound’s energetic properties?
Answer:
Methodology :
DFT Calculations : Compute bond dissociation energies (BDEs) and heats of formation (HOFs) at the B3LYP/6-311++G(d,p) level to predict stability and detonation velocity () .
Crystal Packing Analysis : Use Materials Studio or Mercury to assess density and intermolecular interactions (e.g., π-π stacking), which correlate with detonation pressure () .
Case Study :
For analogous tetrazolo[1,5-b]pyridazine derivatives (e.g., compound 3at in ):
| Property | Experimental Value | Predicted Value (DFT) |
|---|---|---|
| (m/s) | 8746 | 8600 ± 200 |
| (GPa) | 31.5 | 30.8 ± 1.2 |
Q. Recommendations :
- Introduce electron-withdrawing groups (e.g., -NO) to enhance oxygen balance and .
Advanced: How to resolve discrepancies between experimental crystallographic data and computational structural predictions?
Answer:
Stepwise Protocol :
Data Collection : Ensure high-resolution ( Å) X-ray data to minimize noise.
Refinement : Use SHELXL with restraints for flexible substituents (e.g., ethyl-methylphenyl group). Apply Hirshfeld atom refinement (HAR) for hydrogen positioning .
Validation : Cross-check with DFT-optimized geometries (e.g., bond lengths/angles). Discrepancies >5% suggest experimental artifacts (e.g., twinning).
Q. Example :
- If computational models predict a planar tetrazolo-pyridazine ring but X-ray data shows puckering, re-exclude solvent effects or thermal motion using PLATON’s SQUEEZE .
Advanced: What strategies are effective for evaluating the biological activity of thiadiazole-tetrazolo hybrids?
Answer:
Experimental Design :
In Vitro Screening :
- Antimicrobial : Use microdilution assays (MIC against S. aureus, E. coli) .
- Apoptosis Induction : Measure caspase-3 activation in HeLa cells via fluorometric assays .
SAR Analysis : Systematically vary substituents (e.g., -SMe vs. -OEt on thiadiazole) to correlate structure with IC.
Q. Data Interpretation :
- Use ANOVA to identify statistically significant trends (e.g., p < 0.05 for -NO substitution enhancing activity).
Advanced: How to address synthetic challenges in scaling up the sulfanyl-bridging reaction?
Answer:
Troubleshooting :
Q. Process Optimization :
- Use DOE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
